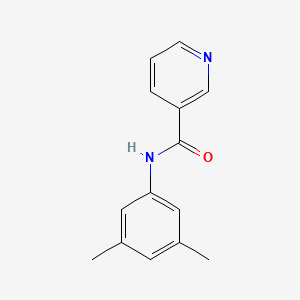

N-(3,5-dimethylphenyl)pyridine-3-carboxamide

Description

N-(3,5-Dimethylphenyl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring linked via a carboxamide group to a 3,5-dimethylphenyl moiety. This structure combines the electron-deficient pyridine core with a lipophilic aromatic ring bearing methyl substituents, which influence both steric and electronic properties. The compound has been explored in diverse applications, including herbicidal activity (via photosynthetic electron transport inhibition) and as a scaffold in antiparasitic agents . Its synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with 3,5-dimethylaniline under microwave or conventional amidation conditions .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-11(2)8-13(7-10)16-14(17)12-4-3-5-15-9-12/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZRCDYCHWUZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641912 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)pyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with 3,5-dimethylaniline. The reaction can be carried out using various coupling agents such as carbodiimides (e.g., EDCI) or activating agents like thionyl chloride to form the corresponding acyl chloride, which then reacts with the amine to form the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-(3,5-dimethylphenyl)pyridine-3-carboxamide, a comparative analysis with structurally analogous compounds is provided below. Key factors include substituent positioning, electronic effects, and biological activity.

Structural and Functional Analogues

Key Comparative Insights

Core Heterocycle Influence: Pyridine vs. Both show similar PET-inhibiting activity (IC₅₀ ~10 µM), suggesting the 3,5-dimethylphenyl group is a critical pharmacophore . Trichloro-acetamide vs. Pyridine Carboxamide: The trichloro-acetamide analogue () lacks reported bioactivity but demonstrates how electron-withdrawing Cl groups affect crystallography, highlighting the role of substituents in physicochemical stability .

Substituent Position and Electronic Effects :

- 3,5-Dimethyl vs. 2,6-Dimethyl (Metalaxyl) : The 3,5-dimethyl substitution on the phenyl ring optimizes steric compatibility with photosynthetic targets (e.g., photosystem II), whereas Metalaxyl’s 2,6-dimethyl configuration is tailored for fungicidal activity via oomycete membrane disruption .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in Compound 80 () increases lipophilicity and metabolic stability, contributing to antiparasitic potency .

Biological Activity and SAR: PET Inhibition: Both this compound and its naphthalene analogue exhibit comparable IC₅₀ values (~10 µM), underscoring the importance of the 3,5-dimethylphenyl group in binding to photosystem II . Antiparasitic Activity: Compound 80 () demonstrates that appending a 3,5-dimethylbenzyloxy group to the pyridine carboxamide scaffold significantly enhances trypanocidal activity, likely through improved target engagement .

Physicochemical and Structural Properties

- Lipophilicity : The 3,5-dimethylphenyl group increases lipophilicity (logP ~3.5 estimated), aiding membrane permeability in both herbicidal and antiparasitic contexts .

- Crystal Packing: In trichloro-acetamide analogues (), bulky substituents like Cl₃ induce distinct crystal symmetries (e.g., monoclinic vs. orthorhombic systems), which may influence solubility and formulation .

Biological Activity

N-(3,5-dimethylphenyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be characterized by its chemical structure, which includes a pyridine ring substituted with a carboxamide group and a dimethylphenyl moiety. The synthesis typically involves the reaction of 3-pyridinecarboxylic acid with 3,5-dimethylphenylamine under appropriate conditions to yield the desired carboxamide.

General Synthesis Scheme

- Reagents :

- 3-Pyridinecarboxylic acid

- 3,5-Dimethylphenylamine

- Coupling agents (e.g., EDC, HOBt)

- Procedure :

- Dissolve the pyridinecarboxylic acid and coupling agent in an appropriate solvent (e.g., DMF).

- Add the amine slowly while stirring at room temperature.

- Allow the reaction to proceed for several hours.

- Purify the resulting product through recrystallization or chromatography.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing an IC50 value in the range of 10-20 µM against A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction through caspase activation and inhibition of cell proliferation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis via caspase activation |

| MCF-7 | 18 | Inhibition of proliferation pathways |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 32 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| E. coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase.

Study 1: Anticancer Efficacy

A recent study conducted on this compound revealed its capability to inhibit tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to controls.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated effective inhibition of bacterial growth, supporting its potential as a therapeutic agent for infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.